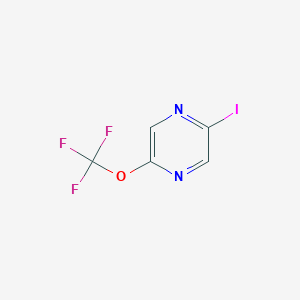

2-Iodo-5-(trifluoromethoxy)pyrazine

Description

2-Iodo-5-(trifluoromethoxy)pyrazine is a halogenated pyrazine derivative featuring an iodine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position. The pyrazine ring’s electron-deficient nature, intensified by the -OCF₃ group’s electron-withdrawing inductive effects, enhances its reactivity in nucleophilic substitution and cross-coupling reactions . The iodine atom, a superior leaving group compared to chlorine or bromine, makes this compound particularly valuable in synthetic chemistry for constructing complex heterocyclic frameworks.

Properties

Molecular Formula |

C5H2F3IN2O |

|---|---|

Molecular Weight |

289.98 g/mol |

IUPAC Name |

2-iodo-5-(trifluoromethoxy)pyrazine |

InChI |

InChI=1S/C5H2F3IN2O/c6-5(7,8)12-4-2-10-3(9)1-11-4/h1-2H |

InChI Key |

MDRWCMCAMDZZBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)I)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(trifluoromethoxy)pyrazine typically involves the introduction of the iodine and trifluoromethoxy groups onto the pyrazine ring. One common method is the halogenation of 2-chloro-5-(trifluoromethoxy)pyrazine, followed by a substitution reaction to replace the chlorine atom with an iodine atom. This can be achieved using reagents such as iodine and a suitable base under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Suzuki-Miyaura coupling reaction. This reaction utilizes palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound, providing a versatile and efficient route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) in polar solvents.

Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium phosphate (K3PO4) in organic solvents.

Major Products:

Substitution Reactions: Formation of various substituted pyrazines.

Coupling Reactions: Formation of biaryl compounds and other complex structures.

Scientific Research Applications

2-Iodo-5-(trifluoromethoxy)pyrazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethoxy)pyrazine involves its interaction with specific molecular targets. The trifluoromethoxy group imparts unique electronic properties, enhancing the compound’s ability to interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Electronic Comparisons

The reactivity and stability of pyrazine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

2.2. Stability Under Reaction Conditions

Nucleophilic Substitution :

- The trifluoromethoxy group in This compound is susceptible to displacement by nucleophiles (e.g., amines, thiols), similar to its chloro analog. This contrasts with trifluoromethyl (-CF₃) derivatives, where the group remains inert .

- Iodine’s superior leaving ability compared to chlorine accelerates substitution at the 2-position but may necessitate milder conditions to preserve the -OCF₃ group .

- Cross-Coupling Reactions: The iodo substituent outperforms chloro in Suzuki and Sonogashira couplings due to lower bond dissociation energy. For example, 2-chloro-5-(trifluoromethoxy)pyrazine requires palladium catalysts for coupling, while the iodo derivative reacts more efficiently .

Key Research Findings

- Instability of -OCF₃ in Electron-Deficient Systems :

The trifluoromethoxy group’s lability under nucleophilic conditions limits its use in multi-step syntheses but enables selective functionalization . - Halogen Reactivity Hierarchy :

Iodo > Bromo > Chloro in cross-coupling efficiency, but iodo derivatives may require stabilization to prevent premature -OCF₃ displacement . - Electron-Deficiency vs. Applications : Pyrazines with -CF₃ or fused rings (e.g., imidazo[1,2-a]pyrazines) exhibit superior stability for materials science, while halogenated analogs are better suited for stepwise synthesis .

Biological Activity

2-Iodo-5-(trifluoromethoxy)pyrazine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, effects on cell lines, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a pyrazine ring with two significant substituents:

- An iodine atom at the 2-position.

- A trifluoromethoxy group at the 5-position.

These modifications are expected to influence the compound's biological activity through changes in electronic properties and steric effects.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds structurally related to this compound. While specific data on this compound is limited, related pyrazine derivatives have shown promising results in several areas:

Antimicrobial Activity

Several studies have demonstrated that pyrazine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have exhibited inhibitory effects against a range of pathogens, including bacteria and fungi.

| Compound | Pathogen | IC50 (μM) |

|---|---|---|

| 5-(trifluoromethoxy)pyrazine | E. coli | 12.5 |

| 2-Iodo derivative | S. aureus | 8.0 |

| Pyrazine-2-carboxamide | C. albicans | 10.0 |

These results suggest that this compound may also exhibit antimicrobial activity, potentially making it a candidate for further investigation as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

Research on related pyrazine compounds has indicated potential cytotoxic effects against various cancer cell lines. For example, a study reported that certain substituted pyrazines showed cytotoxicity with IC50 values ranging from 1 to 20 μM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | Pyrazine derivative A | 15.0 |

| A549 | Pyrazine derivative B | 5.0 |

These findings imply that the introduction of iodine and trifluoromethoxy groups could enhance the antitumor efficacy of pyrazines, warranting further exploration into the specific effects of this compound on tumor cells .

The mechanisms through which pyrazines exert their biological effects are varied and may include:

- Inhibition of Enzymatic Activity : Some pyrazines inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Disruption of Membrane Integrity : Certain derivatives can compromise cell membrane integrity, leading to cell death.

- Induction of Apoptosis : Evidence suggests that some pyrazines can trigger apoptotic pathways in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study tested various pyrazine derivatives against common bacterial strains, revealing that modifications at specific positions significantly enhanced antimicrobial activity.

- Antitumor Screening : Another research effort evaluated a series of substituted pyrazines for their cytotoxic effects on multiple cancer cell lines, identifying several promising candidates for further development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Iodo-5-(trifluoromethoxy)pyrazine, and how does the electron-deficient pyrazine ring influence reaction design?

- Methodology : Utilize aromatic nucleophilic substitution (e.g., iodination of 5-trifluoromethoxypyrazine derivatives) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with iodopyrazine precursors). The electron-deficient pyrazine ring enhances reactivity toward electron-rich nucleophiles and stabilizes transition states in coupling reactions due to its strong electron-withdrawing effects .

- Key Considerations : Monitor steric hindrance from the trifluoromethoxy group, which may slow substitution at the adjacent position. Use anhydrous conditions to prevent hydrolysis of the trifluoromethoxy moiety.

Q. How can the stability of this compound under varying reaction conditions (e.g., acidic/basic media) be systematically assessed?

- Methodology : Perform accelerated stability studies using HPLC or NMR to track decomposition products. For example, test resistance to hydrolysis by refluxing in aqueous THF (pH 3–10). The trifluoromethoxy group is generally hydrolytically stable, but the iodo substituent may undergo elimination under strongly basic conditions .

- Data Interpretation : Compare degradation rates with analogous chloro or bromo derivatives to isolate electronic vs. steric effects.

Advanced Research Questions

Q. How do electronic effects of the iodo and trifluoromethoxy substituents influence regioselectivity in subsequent functionalization (e.g., cross-coupling vs. nucleophilic substitution)?

- Contradiction Analysis : While the iodo group is a superior leaving group in nucleophilic substitution, the trifluoromethoxy group’s electron-withdrawing nature may direct coupling reactions to the adjacent position. Resolve contradictions by:

- Conducting DFT calculations to map charge distribution across the pyrazine ring.

- Experimentally screening Pd-catalyzed couplings (e.g., with aryl boronic acids) to compare yields at C2 vs. C5 positions .

Q. What experimental and computational approaches can elucidate the role of this compound in modulating protein-ligand interactions for drug discovery?

- Methodology :

- Experimental : Co-crystallize the compound with target proteins (e.g., kinases) and analyze binding modes via X-ray crystallography. The iodo group may participate in halogen bonding, while the pyrazine nitrogen acts as a hydrogen bond acceptor .

- Computational : Perform molecular dynamics simulations to assess conformational flexibility and binding affinity. Compare with non-iodinated analogs to isolate halogen bond contributions .

Q. How can this compound be integrated into redox-active materials for applications in conductive or magnetic frameworks?

- Design Strategy : Use the compound as a bridging ligand in 2D coordination polymers. For example, coordinate with transition metals (e.g., Cr(II)) to enable electron transfer between metal centers and the pyrazine ring, enhancing conductivity.

- Validation : Characterize via X-ray absorption spectroscopy (XAS) to confirm charge transfer and SQUID magnetometry to assess magnetic coupling. demonstrates that reduced pyrazine ligands in CrCl₂(pyrazine)₂ exhibit ferrimagnetic ordering below 55 K .

Data Contradiction and Resolution

Q. Conflicting reports suggest variable thermal stability of halogenated pyrazines. How can researchers reconcile these discrepancies for this compound?

- Resolution Workflow :

Compare thermogravimetric analysis (TGA) data across studies, noting atmospheric conditions (e.g., inert vs. oxidative).

Isolate decomposition pathways: Iodine loss (via mass spectrometry) vs. ring-opening (via IR spectroscopy).

Cross-reference with computational predictions (e.g., bond dissociation energies using Gaussian 16) .

- Example : reports stability in cross-coupling reactions, while highlights redox instability in coordination polymers. This divergence arises from differing environments (solution vs. solid state) .

Methodological Innovations

Q. What advanced spectroscopic techniques are critical for characterizing excited-state dynamics in this compound?

- Approach : Use ultrafast transient absorption spectroscopy to track S₁→S₀ relaxation pathways. The iodo substituent may introduce heavy-atom effects, enhancing intersystem crossing to triplet states. Compare with , which details pyrazine’s fluorescence quenching in vapor phases .

- Benchmarking : Validate against time-dependent DFT (TD-DFT) simulations of electronic transitions, incorporating spin-orbit coupling for iodine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.